AG-494
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Overview
Description
AG-494 is a hydroxycinnamic acid derivative. This compound is known for its biological activities and is often used in scientific research for its potential therapeutic properties .
Preparation Methods
The synthesis of AG-494 typically involves a Knoevenagel condensation reaction. This reaction is facilitated by a base such as sodium ethoxide, which promotes the formation of the carbon-carbon double bond . The reaction conditions are generally mild, and the process is efficient and time-effective .
Chemical Reactions Analysis
AG-494 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AG-494 has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: This compound is studied for its role in inhibiting specific enzymes and pathways.
Mechanism of Action
The primary mechanism of action of AG-494 involves the inhibition of the JAK/STAT3 signaling pathway. This pathway is crucial for cell growth, motility, and apoptosis. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and reduce inflammation .
Comparison with Similar Compounds
AG-494 is unique due to its specific structure and biological activity. Similar compounds include:
2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide: Another hydroxycinnamic acid derivative with similar biological activities.
(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)acrylamide: This compound also shares structural similarities and is used in similar research applications.
These compounds are often compared in terms of their efficacy and specificity in inhibiting biological pathways and their potential therapeutic applications.
Properties
Molecular Formula |
C16H12N2O3 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21) |
InChI Key |
HKHOVJYOELRGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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